molecular formula C17H11BrN4O2S B276524 3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Numéro de catalogue B276524
Poids moléculaire: 415.3 g/mol
Clé InChI: HRQXKKSHSGUHSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In

Mécanisme D'action

The mechanism of action of 3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may exert its biological effects by interacting with specific targets in the body, such as enzymes or receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have reported that 3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole possesses several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. In addition, this compound has been reported to induce apoptosis in cancer cells and inhibit the growth of certain bacteria and fungi.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to serve as a lead compound for drug development. Its diverse biological activities make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Orientations Futures

There are several future directions for the research on 3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to explore its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its activity against other targets, such as enzymes involved in the pathogenesis of neurodegenerative diseases. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility in water for better bioavailability.

Méthodes De Synthèse

The synthesis of 3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-bromoaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of triethylamine. The resulting intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to yield the final product. This method has been optimized to provide a high yield of the desired compound.

Applications De Recherche Scientifique

3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess promising biological activities that make it a potential candidate for drug development. Several studies have reported its anti-inflammatory, antitumor, and antimicrobial properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

Propriétés

Nom du produit

3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Formule moléculaire

C17H11BrN4O2S

Poids moléculaire

415.3 g/mol

Nom IUPAC

3-(3-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11BrN4O2S/c18-12-3-1-2-10(8-12)15-19-20-17-22(15)21-16(25-17)11-4-5-13-14(9-11)24-7-6-23-13/h1-5,8-9H,6-7H2

Clé InChI

HRQXKKSHSGUHSK-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)Br

SMILES canonique

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.